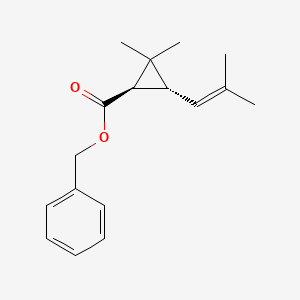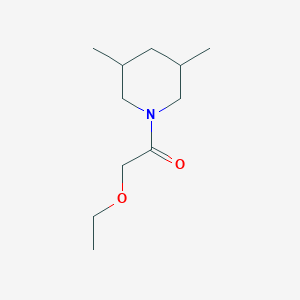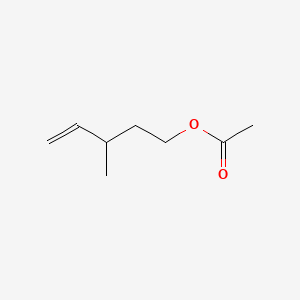![molecular formula C16H21N B13792585 1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. This specific compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to a hexahydrobenzo[g]isoquinoline core.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 3-methylcyclopentanol with ethyl acetate in the presence of an acid catalyst . This reaction forms the intermediate, which is then subjected to further cyclization and hydrogenation steps to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups can be introduced into the aromatic ring using reagents like bromine or chlorine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline can be compared with other isoquinoline derivatives such as:
1-Ethyl-3-methylisoquinoline: Similar in structure but lacks the hexahydrobenzo ring, making it less complex.
3,4-Dihydroisoquinoline: Another related compound with fewer hydrogen atoms, leading to different chemical properties.
1-Methylisoquinoline: Contains a methyl group but no ethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexahydrobenzo ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H21N |
|---|---|
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline |
InChI |
InChI=1S/C16H21N/c1-3-16-15-10-13-7-5-4-6-12(13)9-14(15)8-11(2)17-16/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
ZVIRSJIMMBCIFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(CC2=C1C=C3CCCCC3=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


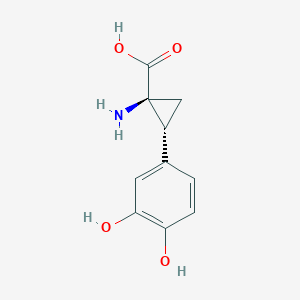
![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)

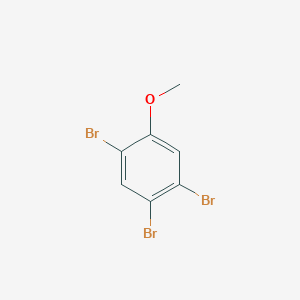


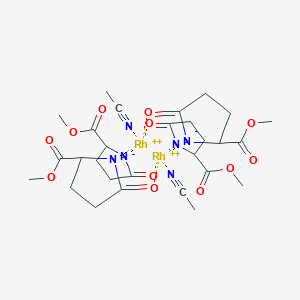
![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
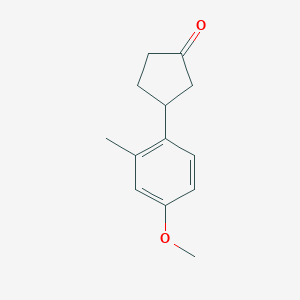
![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
